molecular formula C22H25N3O5S2 B2937662 ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-36-3

ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2937662
CAS No.: 850909-36-3
M. Wt: 475.58
InChI Key: OSQXEHMIAHROBM-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazoles, which includes compounds like Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . There are also other methods for the synthesis of benzothiazoles, such as the condensation of 2-aminothiophenol with aldehydes .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate and its derivatives are of significant interest in the field of organic chemistry due to their complex heterocyclic structures and potential pharmacological activities. Research has been focused on the synthesis and characterization of these compounds, exploring their properties and potential applications in medicinal chemistry.

One study demonstrated a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This method highlights the versatility of ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate as a precursor in synthesizing a wide range of heterocyclic compounds with potential biological activities (Mohamed, 2014).

Anticancer and Immunomodulatory Activities

The exploration of novel therapeutics is a crucial area of pharmaceutical research. Some derivatives of ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate have shown promising anticancer and immunomodulatory activities. For instance, specific 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives, prepared from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, exhibited significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7. These compounds have also demonstrated strong cytotoxicity against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).

Photochemical Rearrangements and Novel Synthesis Pathways

The study of photochemical reactions provides insights into the behavior of organic compounds under irradiation and can lead to novel synthesis pathways. Research on the photochemical rearrangements of dihydro-1,3-thiazines, closely related to the ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate structure, has revealed that these compounds can undergo significant structural changes when exposed to light. These findings have implications for the development of new synthetic methods and the understanding of reaction mechanisms in organic chemistry (Bhatia et al., 1998).

Properties

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-24(4)18-13-10-16(14-19(18)31-22)21(27)30-7-3/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXEHMIAHROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.